molecular formula C10H14O2 B1681946 tert-Butylhydroquinone CAS No. 1948-33-0

tert-Butylhydroquinone

Cat. No. B1681946
M. Wt: 166.22 g/mol
InChI Key: BGNXCDMCOKJUMV-UHFFFAOYSA-N
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Patent
US07629432B2

Procedure details

An 80/20 (mol/mol) polycarbonate copolymer of tert-butyl hydroquinone and BPA was made via the BMSC/melt reactive extrusion process. The samples were synthesized as follows. A stainless steel stirred tank reactor was charged with 6100 g BPA, 17767 g TBHQ, and 44971 g BMSC to give a molar ratio of [carbonate]/[diol] equal to about 1.017. Also added to the reactor was an aqueous catalyst solution of tetramethylammonium hydroxide (TMAH) and sodium hydroxide (NaOH) in an amount corresponding to 5.0×10−5 moles TMAH and 4.0×10−6 moles of NaOH per total number of moles of BPA/TBHQ. The reactor was then evacuated and purged with nitrogen three times to remove residual oxygen and then held at a constant vacuum pressure of 800 mbar. The reactor was then heated to 170° C. in order to melt and react the mixture. After approximately 4 hr 15 min from the start of heating (of the reactor tank), the reactor was pressurized with nitrogen to a constant overpressure of 0.9 bar, and the molten reaction mixture was fed through a 170° C. heat feed-line into an extruder at a rate of about 10 kg/h. 15 minutes before starting the feed to the extruder an aqueous catalyst solution of sodium hydroxide (NaOH) in an amount corresponding to 17.0×10−6 moles of NaOH per total number of moles of BPA/TBHQ. The extruder is a W&P ZSK25WLE 25 mm 13-barrel twin-screw extruder with an L/D-59. The feed into the extruder comprised a flash-valve to prevent boiling of the molten mixture. The reaction mixture was reactively extruded at a screw speed of 300 rpm. The extruder was equipped with five forward vacuum vents and one back-vent. The methyl salicylate byproduct is removed via devolatilization through these vents. The vacuum pressure of the back-vent was 11 mbar. The vacuum pressure of the first forward vent was 3 mbar. The vacuum pressure of the final four forward vents was less than 1 mbar. This TBHQ/BPA (80/20) copolymer has been made with all the extruder barrels at a temperature of 270° C. and the extruder die head at a temperature of 280° C. The polymer prepared had the following properties: Mw=37351; Mn=17019; and polydispersity=2.19.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5e-05 mol
Type
reactant
Reaction Step Three
Name
Quantity
4e-06 mol
Type
reactant
Reaction Step Four
Name
BPA TBHQ
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
1.7e-05 mol
Type
reactant
Reaction Step Seven
Name
BPA TBHQ
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[OH-].C[N+](C)(C)C.[OH-].[Na+].CC(C1C=CC(O)=CC=1)(C1C=CC(O)=CC=1)C.[C:26]([C:30]1[CH:36]=[C:35]([OH:37])[CH:34]=[CH:33][C:31]=1[OH:32])([CH3:29])([CH3:28])[CH3:27]>>[C:26]([C:30]1[CH:36]=[C:35]([OH:37])[CH:34]=[CH:33][C:31]=1[OH:32])([CH3:29])([CH3:27])[CH3:28] |f:0.1,2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].C[N+](C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
5e-05 mol
Type
reactant
Smiles
[OH-].C[N+](C)(C)C
Step Four
Name
Quantity
4e-06 mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
BPA TBHQ
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C=1C=CC(=CC1)O)C=2C=CC(=CC2)O.C(C)(C)(C)C1=C(O)C=CC(=C1)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Seven
Name
Quantity
1.7e-05 mol
Type
reactant
Smiles
[OH-].[Na+]
Step Eight
Name
BPA TBHQ
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C=1C=CC(=CC1)O)C=2C=CC(=CC2)O.C(C)(C)(C)C1=C(O)C=CC(=C1)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Also added to the reactor
CUSTOM
Type
CUSTOM
Details
The reactor was then evacuated
CUSTOM
Type
CUSTOM
Details
purged with nitrogen three times
CUSTOM
Type
CUSTOM
Details
to remove residual oxygen
CUSTOM
Type
CUSTOM
Details
react the mixture
TEMPERATURE
Type
TEMPERATURE
Details
After approximately 4 hr 15 min from the start of heating (of the reactor tank), the reactor
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the molten reaction mixture
CUSTOM
Type
CUSTOM
Details
was fed through a 170° C.
TEMPERATURE
Type
TEMPERATURE
Details
heat feed-line into an extruder at a rate of about 10 kg/h
CUSTOM
Type
CUSTOM
Details
15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The extruder was equipped with five forward vacuum vents and one back-vent
CUSTOM
Type
CUSTOM
Details
The methyl salicylate byproduct is removed via devolatilization through these vents
CUSTOM
Type
CUSTOM
Details
at a temperature of 270° C.
CUSTOM
Type
CUSTOM
Details
at a temperature of 280° C
CUSTOM
Type
CUSTOM
Details
The polymer prepared

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)C1=C(O)C=CC(=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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